molecular formula C9H7FN2O2 B11819638 Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate

Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate

Cat. No.: B11819638
M. Wt: 194.16 g/mol
InChI Key: QGKDAUZUIXEAHO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate undergoes various types of reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., Pd, Cu, Fe), oxidizing agents (e.g., H2O2, KMnO4), and reducing agents (e.g., NaBH4, LiAlH4) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-A]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the fluorine atom at the 8-position enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

methyl 8-fluoroimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-4-12-5-3-11-8(12)7(6)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKDAUZUIXEAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NC=CN2C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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